molecular formula C15H11Cl2N3OS B11644895 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-dichlorophenyl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B11644895
M. Wt: 352.2 g/mol
InChI Key: RLEYGCKKEGWPFO-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2,6-DICHLOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2,6-DICHLOROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation: The benzodiazole core is then reacted with a suitable thiol to form the thioether linkage.

    Amide Formation: The final step involves the reaction of the thioether with 2,6-dichlorophenylacetyl chloride in the presence of a base to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the amide or benzodiazole moieties, potentially leading to the formation of amines or reduced benzodiazole derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the benzodiazole ring or the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like halogens, nitric acid, and sulfuric acid, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the amide group can yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2,6-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores, such as benzimidazole and benzothiazole derivatives.

    Thioether-Containing Compounds: Molecules with similar thioether linkages, such as thioethers of other heterocyclic compounds.

    Acetamide Derivatives: Compounds with similar acetamide functionalities, such as N-phenylacetamide derivatives.

Uniqueness

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2,6-DICHLOROPHENYL)ACETAMIDE is unique due to its specific combination of benzodiazole, thioether, and acetamide functionalities, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H11Cl2N3OS

Molecular Weight

352.2 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C15H11Cl2N3OS/c16-9-4-3-5-10(17)14(9)20-13(21)8-22-15-18-11-6-1-2-7-12(11)19-15/h1-7H,8H2,(H,18,19)(H,20,21)

InChI Key

RLEYGCKKEGWPFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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